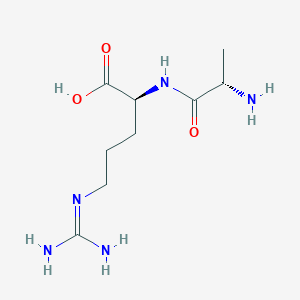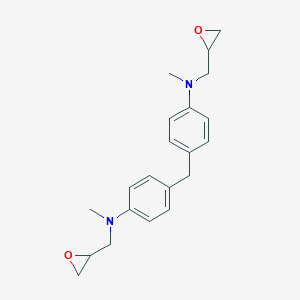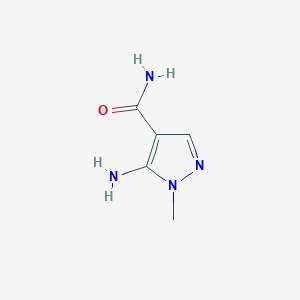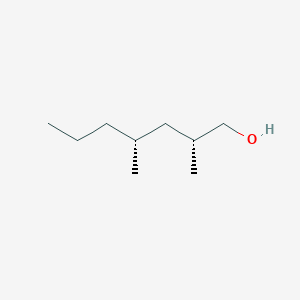
Benzamide, N-(3-diethylaminopropyl)-p-propoxythio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- is a chemical compound that is used in scientific research applications. It is a thioether derivative of benzamide and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. It has also been found to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Effets Biochimiques Et Physiologiques
Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have antibacterial activity against various strains of bacteria. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- in lab experiments is its ability to form stable complexes with metal ions. This makes it useful in catalytic applications and the extraction of heavy metals from wastewater. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for the research of Benzamide, N-(3-diethylaminopropyl)-p-propoxythio-. One potential area of research is the development of new metal complexes for catalytic applications. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, there is potential for the use of this compound in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis method of Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- involves the reaction of 3-diethylaminopropylamine with p-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sulfur to obtain the thioether derivative of benzamide.
Applications De Recherche Scientifique
Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. It has also been used as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, it has been used as a chelating agent for the extraction of heavy metals from wastewater.
Propriétés
Numéro CAS |
18051-53-1 |
|---|---|
Nom du produit |
Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- |
Formule moléculaire |
C17H28N2OS |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C17H28N2OS/c1-4-14-20-16-10-8-15(9-11-16)17(21)18-12-7-13-19(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3,(H,18,21) |
Clé InChI |
MISOWJIGAAHELX-UHFFFAOYSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=NCCCN(CC)CC)S |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC |
Autres numéros CAS |
18051-53-1 |
Synonymes |
N-[3-(Diethylamino)propyl]-p-propoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)

